molecular formula C13H26N2O B6353212 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one CAS No. 1039896-85-9

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one

Cat. No.: B6353212
CAS No.: 1039896-85-9
M. Wt: 226.36 g/mol
InChI Key: VGDCTWFMINIRDW-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen heterocycles. These compounds have garnered significant interest due to their diverse biological properties and pharmaceutical importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one can be achieved through various methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes . This method offers high enantioselectivity and efficiency, making it suitable for producing optically pure diazepanes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of biocatalysts, such as imine reductase enzymes, has been explored to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of this compound.

Biological Activity

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C12H19N2O
  • Molecular Weight : 209.29 g/mol
  • Structure : The compound features a diazepane ring, which is known for its diverse biological activities.

The primary mechanism of action for this compound involves the inhibition of RNA polymerase I. This inhibition disrupts ribosomal RNA transcription, leading to decreased protein synthesis and ultimately affecting cell growth and proliferation. The interaction with RNA polymerase I is crucial as it plays a vital role in ribosome biogenesis and cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting their growth. This makes it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies utilizing human cancer cell lines have reported that it induces apoptosis and inhibits cell proliferation through its action on RNA polymerase I. The specific pathways affected include those related to cell cycle regulation and apoptosis signaling .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Effects : A study involving prostate cancer cells demonstrated that treatment with the compound resulted in significant apoptosis induction, with a marked reduction in cell viability observed through sulforhodamine B assays .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound effectively inhibited bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized to optimize its use in clinical settings. Preliminary data suggest that the compound may exhibit favorable ADME properties, enhancing its potential as a therapeutic agent .

Summary Table of Biological Activities

Activity TypeDetails
AntimicrobialEffective against various bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Mechanism of ActionInhibition of RNA polymerase I
PharmacokineticsFavorable ADME properties suggested

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-ethylhexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-5-7-12(4-2)13(16)15-10-6-8-14-9-11-15/h12,14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDCTWFMINIRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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